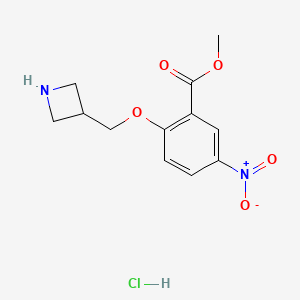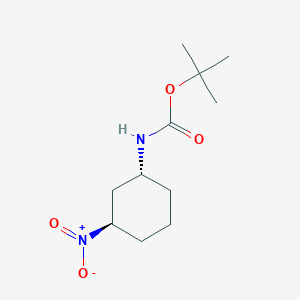![molecular formula C20H16O4 B13722805 Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubiginone B2 is a member of the angucycline family of aromatic polyketides. It is isolated from the bacterium Streptomyces sp. CB02414. This compound has garnered significant interest due to its potent biological activities, including antibacterial, antitumor, and antimalarial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of rubiginone B2 involves several key steps, including Diels–Alder/aromatization and photochemical reactions to construct the tetracyclic benz[a]anthraquinone skeleton. Sharpless epoxidation, a copper-catalyzed regioselective epoxide opening, and enyne metathesis reactions are also utilized .
Industrial Production Methods
Industrial production of rubiginone B2 typically involves the fermentation of Streptomyces sp. CB02414 under specific conditions. The yields of rubiginone B2 are highly dependent on the fermentation conditions, such as the presence or absence of Amberlite® XAD-2 .
Analyse Des Réactions Chimiques
Types of Reactions
Rubiginone B2 undergoes various chemical reactions, including oxidation and glycosylation. These reactions are crucial for the structural modifications that enhance its biological activities .
Common Reagents and Conditions
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Glycosylation: Involves the addition of sugar moieties to the angucycline core, enhancing solubility and biological activity.
Major Products Formed
The major products formed from these reactions include hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
Rubiginone B2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and post-PKS modifications.
Biology: Investigated for its antibacterial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new antibiotics and antitumor agents .
Mécanisme D'action
Rubiginone B2 exerts its effects primarily through the inhibition of bacterial and cancer cell growth. The compound targets specific enzymes and pathways involved in cell division and survival. For instance, it potentiates the cytotoxicity of vincristine against vincristine-resistant cancer cell lines by inhibiting the efflux of the drug from the cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rubiginone A2
- Rubiginone J
- Rubiginone K
- Rubiginone L
- Rubiginone M
- Rubiginone N
Uniqueness
Rubiginone B2 is unique due to its specific structural features and potent biological activities. Unlike other rubiginones, rubiginone B2 has been shown to potentiate the cytotoxicity of vincristine, making it a valuable compound for overcoming drug resistance in cancer therapy .
Propriétés
IUPAC Name |
8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWNLVDTXGGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
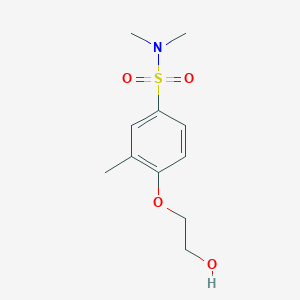
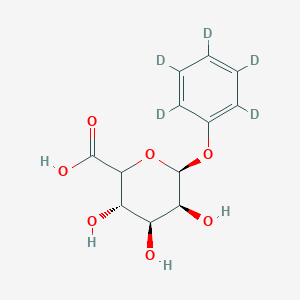
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
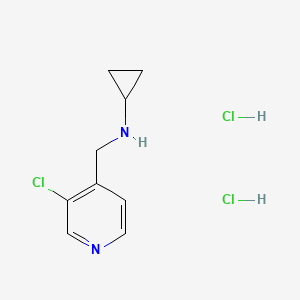
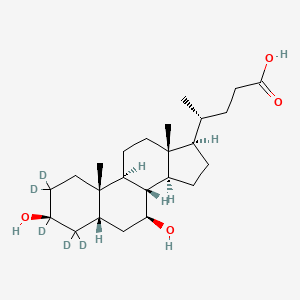
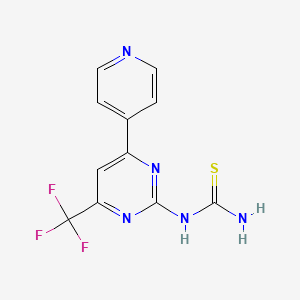
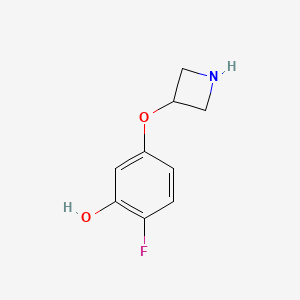

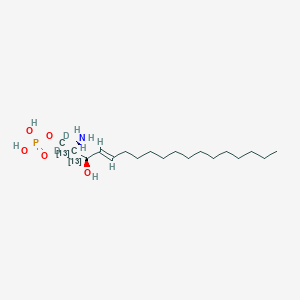
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

